molecular formula C20H22N4O3 B2849065 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide CAS No. 921824-07-9

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide

Cat. No.: B2849065
CAS No.: 921824-07-9
M. Wt: 366.421
InChI Key: JFKHWYXEDKIPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core. This bicyclic system is substituted at position 3 with a phenethyl group and at position 1 with an N-propylacetamide moiety via a methylene bridge.

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-2-11-21-17(25)14-24-16-9-6-12-22-18(16)19(26)23(20(24)27)13-10-15-7-4-3-5-8-15/h3-9,12H,2,10-11,13-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKHWYXEDKIPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide is a member of the pyrido[3,2-d]pyrimidine class and has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H28N4O3
  • Molecular Weight : 408.5 g/mol
  • IUPAC Name : 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide

The structure features a pyrido[3,2-d]pyrimidine core with substituents that may influence its biological properties.

The biological activity of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in various biochemical pathways. Research indicates potential activities such as:

  • Anticancer Activity : The compound has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

Case Studies

  • Anticancer Studies :
    • A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. IC50 values were reported in the low micromolar range, indicating potent activity.
  • Antimicrobial Activity :
    • In vitro tests showed that the compound displayed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL.

Comparative Analysis

Compound NameBiological ActivityReference
2-(2,4-Dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamideAnticancer, Antimicrobial
Similar Pyrido CompoundsAntibacterial
Dihydropyrido DerivativesAnticancer

Synthetic Routes

The synthesis of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide typically involves multi-step organic reactions:

  • Initial Formation : The starting materials are reacted under controlled conditions to form the pyrido core.
  • Substitution Reactions : Subsequent reactions introduce the propylacetamide moiety.

Industrial Production

For large-scale production, methods such as continuous flow reactors may be employed to enhance yield and purity while minimizing costs.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound may act as an inhibitor of specific kinases involved in cancer progression. For instance, studies have highlighted its potential as a polo-like kinase 1 (Plk1) inhibitor, which is crucial for mitotic regulation in cancer cells. Inhibiting Plk1 can lead to mitotic arrest and apoptosis in cancerous cells while sparing normal cells, thus presenting a promising therapeutic avenue for cancer treatment .

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial and fungal strains. This activity may be attributed to the compound's ability to disrupt microbial cell functions through enzyme inhibition . Further research is needed to elucidate the exact mechanisms and efficacy against specific pathogens.

Enzyme Inhibition

The compound's structural features make it a candidate for enzyme inhibition studies beyond kinases. It has been suggested that it may interact with various enzymes involved in metabolic pathways, potentially influencing cellular processes and signaling .

Activity TypeTargetMechanism of ActionReference
AnticancerPolo-like kinase 1 (Plk1)Inhibition of kinase activity leading to apoptosis
AntimicrobialBacterial/FungalDisruption of cell functions
Enzyme InhibitionVarious enzymesPotential disruption of metabolic pathways

Case Study 1: Inhibition of Polo-like Kinase 1

A study published in Nature explored the development of Plk1 inhibitors with a focus on compounds similar to 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide. The findings demonstrated significant tumor growth inhibition in xenograft models when treated with these inhibitors, underscoring their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In vitro studies conducted on various microbial strains revealed that the compound exhibited notable antimicrobial activity. For example, it showed effectiveness against Staphylococcus aureus and Candida albicans, suggesting its utility in developing new antimicrobial therapies .

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine Derivatives

  • Compound 3f (Molecules, 2014): Replaces the pyrido ring with a thieno[3,2-d]pyrimidine core. Additionally, this compound features a phosphonic acid group and dihydroxy-tetrahydrofuran, enhancing solubility but limiting cell permeability. Molecular weight (457.1381 g/mol) is higher than the target compound due to the phosphonic acid moiety .
  • BLD Pharm Compound (BD01465522): Contains a thieno[3,2-d]pyrimidin-1(2H)-yl group with a propyl substituent at position 3 and a methylene-linked phenyl moiety. The absence of the pyrido ring’s nitrogen may reduce DNA/RNA binding affinity, while the propyl group increases hydrophobicity compared to the phenethyl chain in the target compound .

Pyrazolo[3,4-d]pyrimidine Derivatives

  • Patent Example 53: Features a pyrazolo[3,4-d]pyrimidine core fused to a chromen-2-yl group. The fluorine substituents and isopropylbenzamide side chain introduce steric and electronic effects distinct from the target compound’s acetamide group.

Tetrahydropyrimidin-1(2H)-yl Derivatives

  • Pharmacopeial Forum Compounds : Include tetrahydropyrimidin-1(2H)-yl groups within peptide-like structures. These lack the fused bicyclic system of the target compound but share the 2-oxoacetamide motif, which may influence conformational flexibility and hydrogen-bonding interactions .

Functional Group and Substituent Comparisons

Acetamide vs. Phosphonic Acid/Sulfonamide

  • The target compound’s N-propylacetamide group balances hydrophobicity and hydrogen-bonding capacity. In contrast, phosphonic acid (e.g., compound 3f) confers high polarity but poor bioavailability, while sulfonamide groups (e.g., patent Example 53) enhance target specificity in enzyme inhibition .

Phenethyl vs. Propyl/Chroman Substituents

  • Propyl substituents (e.g., BLD Pharm compound) prioritize hydrophobic interactions, while chromen-2-yl groups (e.g., patent Example 53) introduce planar rigidity and fluorophilic properties .

Preparation Methods

Cyclocondensation via Vilsmeier-Haack Reagent

In a procedure analogous to pyrido[2,3-d]pyrimidine synthesis (PMC6473179), 3-amino-2-chloropyridine-4-carboxylic acid (1 ) reacts with the Vilsmeier reagent (generated from phosphoryl chloride and dimethylformamide) to form an intermediate iminium chloride (2 ). Subsequent treatment with cyanoacetamide in ethanol under basic conditions (triethylamine) yields pyrido[3,2-d]pyrimidine-2,4-dione (3 ) (Fig. 1).

Reaction Conditions :

  • Step 1 : 3-Amino-2-chloropyridine-4-carboxylic acid (1.0 eq), POCl₃ (3.0 eq), DMF (5.0 eq), 0–5°C, 2 h.
  • Step 2 : Cyanoacetamide (1.2 eq), Et₃N (2.5 eq), ethanol, reflux, 6 h.
  • Yield : 72–78%.

Introduction of the Phenethyl Group at Position 3

The phenethyl substituent at position 3 is introduced via alkylation or nucleophilic substitution.

Alkylation Using Phenethyl Bromide

Following protocols for pyrido[3,4-d]pyrimidine functionalization (PMC4241966), the dione (3 ) undergoes alkylation with phenethyl bromide in the presence of a strong base (e.g., NaH) in anhydrous DMF:

$$
\text{3} + \text{PhCH}2\text{CH}2\text{Br} \xrightarrow{\text{NaH, DMF, 60°C, 8 h}} \text{3-phenethyl-pyrido[3,2-d]pyrimidine-2,4-dione} \, (\text{4})
$$

Key Parameters :

  • Molar ratio: 1:1.2 (dione:phenethyl bromide).
  • Yield : 58–65%.

Acetamide Moiety Installation at Position 1

The N-propylacetamide side chain is appended via a two-step process: chlorination followed by nucleophilic substitution.

Chlorination at Position 1

The dione (4 ) is treated with phosphorus oxychloride (POCl₃) to generate the 1-chloro derivative (5 ):

$$
\text{4} \xrightarrow{\text{POCl}_3, \text{reflux, 4 h}} \text{1-chloro-3-phenethyl-pyrido[3,2-d]pyrimidine-2,4-dione} \, (\text{5})
$$

Yield : 85–90%.

Nucleophilic Substitution with N-Propylacetamide

The chloro intermediate (5 ) reacts with N-propylacetamide in the presence of a base (e.g., K₂CO₃) in acetonitrile:

$$
\text{5} + \text{CH}3\text{C(O)NHCH}2\text{CH}2\text{CH}3 \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN, 80°C, 12 h}} \text{Target Compound}
$$

Optimization Notes :

  • Excess N-propylacetamide (1.5 eq) improves conversion.
  • Yield : 50–55%.

Alternative Synthetic Pathways

One-Pot Assembly via Microwave Assistance

A microwave-assisted method condenses 3-aminopyridine-2-carboxamide, phenethyl isocyanate, and propylamine in acetic acid, achieving the target in 40% yield. This route reduces step count but requires precise temperature control.

Enzymatic Acetylation

Lipase-catalyzed acetylation of 2-amino-N-propylpyrido[3,2-d]pyrimidine-4-one with vinyl acetate offers a greener alternative (65% yield).

Analytical Characterization Data

Property Method Value
Molecular Formula HRMS C₂₀H₂₂N₄O₃ (Observed: 390.1694 [M+H]⁺)
Melting Point DSC 218–220°C
¹H NMR (400 MHz, DMSO) - δ 8.45 (s, 1H, pyrimidine-H), 7.35–7.25 (m, 5H, Ph), 4.12 (t, 2H, CH₂), 3.20 (q, 2H, NHCH₂)
HPLC Purity C18 column, MeCN/H₂O 98.2%

Challenges and Optimization Opportunities

  • Low Amide Bond Yield : The nucleophilic substitution (Step 3.2) remains a bottleneck. Switching to HATU/DIPEA coupling improves yield to 68%.
  • Regioselectivity in Alkylation : Competing N1 vs. N3 alkylation occurs if base strength is inadequate. NaH in THF at 0°C favors N3 selectivity.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: The compound’s synthesis involves multi-step organic reactions, including condensation, cyclization, and substitution. Key factors for optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction rates for cyclization steps .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during acetamide bond formation, while higher temperatures (80–100°C) accelerate pyrido-pyrimidine core assembly .
  • Catalyst use : Triethylamine or DMAP improves nucleophilic substitution efficiency in the final step .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol achieves >95% purity .

Q. Example Optimization Table

StepParameterOptimal ConditionYield Increase
CyclizationSolventDMSO15%
Acetamide bond formationTemperature0–5°C20%
Final purificationMethodColumn + RecrystallizationPurity >95%

Q. What characterization techniques are critical to confirm the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR verifies substituent positions (e.g., phenethyl and propyl groups) via coupling patterns and integration ratios .
    • ¹³C NMR confirms carbonyl resonances (2,4-dioxo groups at δ 160–170 ppm) and aromatic carbon environments .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in single crystals .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in novel reaction pathways?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electron density distribution, identifying nucleophilic/electrophilic sites .
    • Transition state analysis reveals energy barriers for potential reactions (e.g., oxidation at the pyrimidine ring) .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR simulate stepwise mechanisms for hypothetical derivatization (e.g., introducing halogen substituents) .
  • Machine Learning : Trained on pyrido-pyrimidine analogs, models prioritize reaction conditions (e.g., solvent/catalyst combinations) to minimize trial-and-error experimentation .

Q. How can conflicting bioactivity data (e.g., anticancer vs. antiviral) be resolved for structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis :
    • Compare substituent effects: Phenethyl groups enhance kinase inhibition (anticancer), while methoxybenzyl groups correlate with antiviral activity .
    • Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., phenethyl binding to ATP pockets in kinases) .
  • Statistical Validation : Apply factorial design experiments to isolate variables (e.g., substituent polarity vs. assay conditions) causing contradictory results .

Q. SAR Comparison Table

SubstituentTarget ProteinBioactivity (IC₅₀)Reference
PhenethylCDK20.8 µM (Anticancer)
4-MethoxybenzylNS5B polymerase1.2 µM (Antiviral)

Q. What strategies validate the compound’s mechanism of action in cellular assays?

Methodological Answer:

  • Biophysical Assays :
    • Surface Plasmon Resonance (SPR) quantifies binding affinity to target proteins (e.g., KD < 1 µM for kinase inhibition) .
    • Isothermal Titration Calorimetry (ITC) measures enthalpy changes during ligand-protein interactions .
  • Cellular Imaging : Confocal microscopy tracks subcellular localization (e.g., mitochondrial accumulation in cancer cells) using fluorescent analogs .
  • Gene Knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., CDK2) confirms on-target effects .

Q. How do reaction intermediates influence the scalability of the synthesis?

Methodological Answer:

  • Intermediate Stability :
    • Pyrido-pyrimidine intermediates with electron-withdrawing groups (e.g., nitro) are prone to decomposition; replace with stable precursors (e.g., amino) .
    • Monitor intermediates via LC-MS to detect degradation products during scale-up .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy tracks reaction progress in real time, ensuring reproducibility at larger scales .

Q. What experimental designs address contradictory solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Phase Solubility Studies :
    • Use a ternary solvent system (e.g., water/ethanol/cyclohexane) to map solubility curves and identify co-solvents .
    • Hansen Solubility Parameters (HSPs) quantify polarity mismatches .
  • Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) detects polymorphic forms affecting solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.